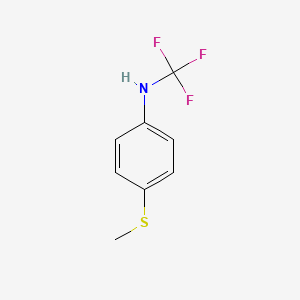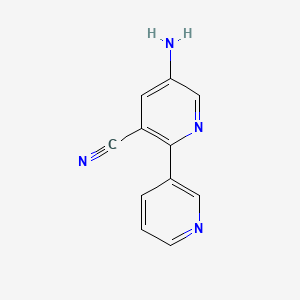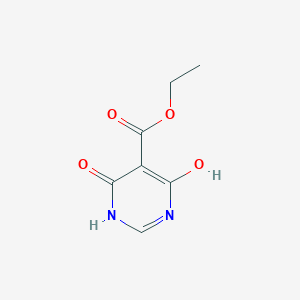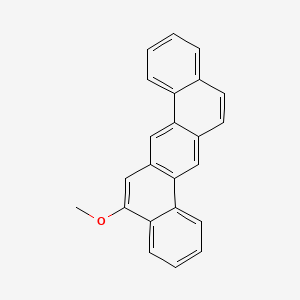
DIBENZ(a,h)ANTHRACENE, 5-METHOXY-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene, 5-methoxy- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14O. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found in solid form, often bound to particulates in polluted air, soil, or sediment .
Preparation Methods
The synthesis of dibenz(a,h)anthracene, 5-methoxy- typically involves the methoxylation of dibenz(a,h)anthracene. The reaction conditions often include the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid. Industrial production methods may involve the distillation of coal tar or the incomplete combustion of organic matter .
Chemical Reactions Analysis
Dibenz(a,h)anthracene, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert dibenz(a,h)anthracene, 5-methoxy- to its corresponding dihydro derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Dibenz(a,h)anthracene, 5-methoxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Medicine: Research is ongoing to understand its potential role in carcinogenesis and its effects on human health.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenz(a,h)anthracene, 5-methoxy- involves its ability to intercalate into DNA, causing structural distortions and mutations. This can lead to genotoxic effects and potentially contribute to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Dibenz(a,h)anthracene, 5-methoxy- is similar to other PAHs such as benzo[a]pyrene and dibenz[a,j]anthracene. its methoxy group makes it unique, affecting its chemical reactivity and biological activity. Similar compounds include:
Benzo[a]pyrene: Known for its carcinogenic properties and environmental persistence.
Dibenz[a,j]anthracene: Another PAH with similar genotoxic effects but different structural properties.
Properties
CAS No. |
63019-72-7 |
|---|---|
Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-methoxynaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16O/c1-24-23-14-17-13-21-16(11-10-15-6-2-3-7-18(15)21)12-22(17)19-8-4-5-9-20(19)23/h2-14H,1H3 |
InChI Key |
PVUUUZXPFRYKEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


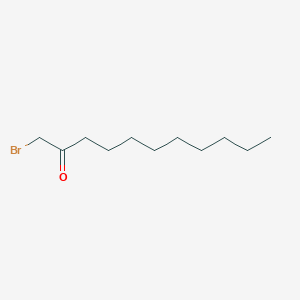
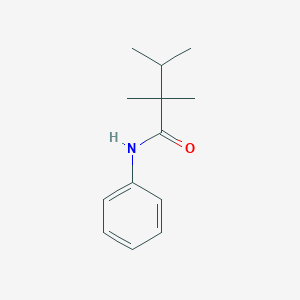
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
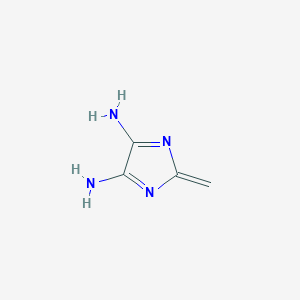
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)

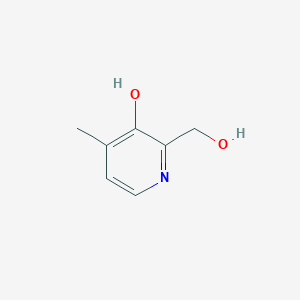
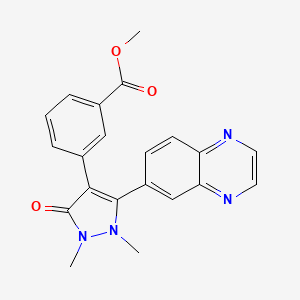
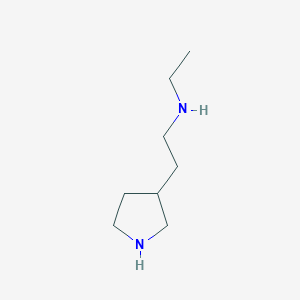
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
